molecular formula C9H4ClF3N2 B11879010 4-Chloro-6-(trifluoromethyl)-1,7-naphthyridine

4-Chloro-6-(trifluoromethyl)-1,7-naphthyridine

Cat. No.: B11879010
M. Wt: 232.59 g/mol
InChI Key: WZPQJUPXMOPFPC-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1,7-naphthyridine (CAS: 1998216-03-7) is a heteroaromatic compound with the molecular formula C₉H₄ClF₃N₂ and a molecular weight of 232.59 g/mol . The molecule features a 1,7-naphthyridine core substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 4.

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

4-chloro-6-(trifluoromethyl)-1,7-naphthyridine

InChI

InChI=1S/C9H4ClF3N2/c10-6-1-2-14-7-4-15-8(3-5(6)7)9(11,12)13/h1-4H

InChI Key

WZPQJUPXMOPFPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=NC(=CC2=C1Cl)C(F)(F)F

Origin of Product

United States

Biological Activity

4-Chloro-6-(trifluoromethyl)-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family, characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical formula of this compound is C10H5ClF3NC_{10}H_{5}ClF_{3}N with a molecular weight of approximately 253.6 g/mol. Its structure features a naphthyridine core, which includes nitrogen atoms in the ring system at positions 1 and 7. The presence of the trifluoromethyl group enhances its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells. The structural features of this compound likely contribute to its interaction with biological targets, making it a candidate for further investigation in drug development.

Case Studies:

  • A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The naphthyridine derivatives, including this compound, are known for their antimicrobial properties. Research has shown that this compound can exhibit antibacterial activity against various strains of bacteria.

Antibacterial Efficacy:

  • In vitro studies have revealed that derivatives of naphthyridines possess good antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating varying degrees of effectiveness .

Table: Antimicrobial Activity Comparison

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
This compound≥ 1.024 µg/mLModerate
7-acetamido-1,8-naphthyridin-4(1H)-one≥ 1.024 µg/mLLow
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide≥ 0.5 µg/mLHigh

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular processes such as proliferation and apoptosis.

Research Findings:

  • A study highlighted the potential of naphthyridine derivatives to act as modulators of antibiotic activity against resistant bacterial strains, indicating that they may enhance the efficacy of existing antibiotics when used in combination therapies .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 4 undergoes nucleophilic displacement with amines, alkoxides, and thiols under mild conditions. This reactivity enables functional diversification:

Reagent Conditions Product Yield Reference
PiperidineDMF, 80°C, 12 h4-Piperidino-6-(trifluoromethyl)-1,7-naphthyridine78%
Sodium methoxideMeOH, reflux, 6 h4-Methoxy-6-(trifluoromethyl)-1,7-naphthyridine65%
Benzyl mercaptanTHF, K2CO3, rt, 24 h4-(Benzylthio)-6-(trifluoromethyl)-1,7-naphthyridine82%

Moderate heating (50–80°C) accelerates substitutions, while electron-withdrawing CF₃ enhances the electrophilicity of adjacent positions .

Cross-Coupling Reactions

The trifluoromethyl group at position 6 stabilizes transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Pd(PPh₃)₄-mediated coupling with arylboronic acids occurs regioselectively at position 2:

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Example: 4-Chloro-6-(trifluoromethyl)-1,7-naphthyridine + 4-fluorophenylboronic acid 2-(4-Fluorophenyl)-4-chloro-6-(trifluoromethyl)-1,7-naphthyridine (87% yield)[2]

Buchwald-Hartwig Amination

Palladium/Xantphos systems enable C–N bond formation at position 8:

Amine Catalyst Yield Application
4-AminopiperidinePd₂(dba)₃/Xantphos73%Kinase inhibitor intermediates

Oxidation

Controlled oxidation with mCPBA selectively generates N-oxide derivatives:

\text{4-Chloro-6-(trifluoromethyl)-1,7-naphthyridine} \xrightarrow{\text{mCPBA, CH₂Cl₂, 0°C}} \text{1-Oxide derivative (91%)}[7]

N-Oxides exhibit enhanced solubility and altered bioactivity profiles .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyridine core:

\text{this compound} \xrightarrow{\text{H}_2 (\text{50 psi}), \text{EtOH, 25°C}} \text{1,2,3,4-Tetrahydro derivative (68%)}[8]

Directed Metalation and Functionalization

Lithiation at position 5 (directed by CF₃) enables electrophilic quenching:

Electrophile Product Yield
DMF5-Formyl-4-chloro-6-(trifluoromethyl)-1,7-naphthyridine55%
I₂5-Iodo-4-chloro-6-(trifluoromethyl)-1,7-naphthyridine62%

This strategy facilitates late-stage diversification for medicinal chemistry campaigns .

Hydrolytic Stability

The trifluoromethyl group confers resistance to hydrolysis under acidic (HCl, 100°C) and basic (NaOH, 80°C) conditions, while the chloro substituent remains intact .

Comparison with Similar Compounds

Comparative Analysis with Similar Naphthyridine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-Chloro-6-(trifluoromethyl)-1,7-naphthyridine and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₄ClF₃N₂ Cl (C4), CF₃ (C6) 232.59 High electrophilicity; synthetic intermediate
2-Chloro-1,7-naphthyridine C₈H₆ClN₂ Cl (C2) 183.6 Studied for NMR spectral reactivity; simpler substitution pattern
8-Amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine C₁₄H₁₃N₅ NH₂ (C8), 3-methyl-2-pyridyl 251.29 Antibacterial/antifungal activity; amino group enhances H-bonding
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine C₈H₉ClN₂ Cl (C4), saturated ring 168.62 Reduced aromaticity; lab-use hydrogenated derivative
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,8-naphthyridine-3-carboxylic acid C₁₆H₉ClF₂N₂O₃ Cl (C7), F (C6), 4-F-phenyl, COOH 350.71 Antibacterial; optimized synthesis with high yield
Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity compared to simpler chloro derivatives (e.g., 2-Chloro-1,7-naphthyridine) . This enhances membrane permeability in drug design. Amino-substituted derivatives (e.g., 8-Amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine) exhibit hydrogen-bonding capacity, which is absent in the target compound but critical for biological target interactions .

Reactivity :

  • The electron-withdrawing -CF₃ group in the target compound likely accelerates nucleophilic substitution at the C4 chlorine, compared to alkyl- or aryl-substituted analogs .
  • Hydrogenated derivatives (e.g., 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine) lose aromaticity, reducing conjugation and altering solubility .

Isomer Differences :

  • 1,8-Naphthyridine isomers (e.g., the 1,8-naphthyridine-3-carboxylic acid derivative) exhibit distinct pharmacological profiles due to altered substituent positioning, such as enhanced antibacterial activity from fluorine and carboxylic acid groups .

Q & A

Basic: What are the common synthetic routes for introducing substituents at the 4-chloro position of 1,7-naphthyridine derivatives?

Methodological Answer:
The 4-chloro group in 1,7-naphthyridines is highly reactive toward nucleophilic substitution. A standard approach involves:

  • Amination : Reacting with amines (e.g., benzylamine, pyridylmethylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C for 6–24 hours .
  • Cross-Coupling : Palladium-catalyzed Suzuki or Stille couplings using trifluoromethanesulfonyloxy intermediates. For example, 6-(trifluoromethanesulfonyloxy)-1,7-naphthyridine reacts with aryl stannanes under Pd catalysis (e.g., bis(dibenzylideneacetone)palladium) to introduce aryl groups at position 6 .
    Key Considerations : Steric hindrance from the 6-(trifluoromethyl) group may slow reactivity; elevated temperatures or microwave-assisted synthesis can improve yields .

Basic: Which spectroscopic techniques are critical for characterizing 4-chloro-6-(trifluoromethyl)-1,7-naphthyridine derivatives?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assigns proton environments and confirms substitution patterns. The deshielding effect of the trifluoromethyl group (δ110120\delta \sim110–120 ppm in 13^{13}C) aids identification .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at 550–600 cm1^{-1}) and hydration states .
    Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT for 13^{13}C chemical shifts) to resolve ambiguities .

Advanced: How can steric effects from the 6-(trifluoromethyl) group be mitigated during nucleophilic substitution?

Methodological Answer:
The bulky trifluoromethyl group at position 6 can hinder nucleophilic attack at position 4. Strategies include:

  • Solvent Optimization : Use high-polarity solvents (e.g., DMF) to stabilize transition states and enhance reactivity .
  • Catalytic Systems : Employ Pd/ligand combinations (e.g., Ph3_3P with Pd(OAc)2_2) to facilitate cross-coupling even with steric hindrance .
  • Microwave Irradiation : Accelerate reaction kinetics, reducing side-product formation (e.g., 70% yield in 1 hour vs. 16 hours conventionally) .
    Case Study : Substitution with pyridin-3-yl-methylamine required 24 hours at 110°C in DMF to achieve 75% yield .

Advanced: What experimental designs are used to evaluate 1,7-naphthyridine derivatives as kinase inhibitors?

Methodological Answer:

  • Enzyme Assays : Measure IC50_{50} values using ATP-competitive inhibition assays. For example, TPL-2 kinase inhibition by 4-(3-chloro-4-fluorophenylamino)-6-(pyridin-3-yl-methylamino)-3-cyano-1,7-naphthyridine showed an IC50_{50} of 30 nM via luminescence-based ADP detection .
  • Cell-Based Assays : Quantify downstream biomarkers (e.g., IL-10 suppression in macrophages) using Luminex™ multiplex assays .
    Critical Controls : Include vehicle (DMSO) controls and validate selectivity against related kinases (e.g., IKK, p38 MAPK) .

Advanced: How is 3D-QSAR modeling applied to optimize anticancer activity in naphthyridine derivatives?

Methodological Answer:

  • Data Collection : Synthesize derivatives with varied substituents at C-2, C-5, C-6, and C-7. Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays .
  • Model Building : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity. For example, a 3D-QSAR model for benzo[c][1,7]naphthyridines achieved q2=0.82q^2 = 0.82, highlighting the importance of electron-withdrawing groups at C-6 for potency .
    Validation : Cross-validate with leave-one-out methods and synthesize top-predicted compounds for empirical testing .

Advanced: How should researchers address discrepancies in reported IC50_{50}50​ values for naphthyridine-based inhibitors?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter IC50_{50} values. Standardize using KmK_m (ATP) for the target kinase .
  • Cell Line Variability : Genetic differences in A549 vs. HEK293 cells affect compound permeability. Use isogenic cell lines for comparative studies .
  • Data Normalization : Report IC50_{50} relative to a positive control (e.g., staurosporine) and include error margins (±SEM) .

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